4-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group, as well as a pyrazole ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde, trifluoroacetic acid, and guanidine.
Substitution Reactions: The chlorophenyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often through a cyclization reaction involving hydrazine and an appropriate diketone.
Coupling Reaction: The final step involves coupling the pyrimidine and pyrazole rings through a nucleophilic substitution reaction, using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles in polar or non-polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine: Similar structure but with a bromine atom instead of chlorine.
N-[4-(4-Chlorophenyl)-6-(methyl)-2-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer specific chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyrazole ring provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C17H15ClF3N5 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(2-ethylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H15ClF3N5/c1-2-26-13(7-8-23-26)10-22-16-24-14(9-15(25-16)17(19,20)21)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3,(H,22,24,25) |
InChI Key |
HYJGPHVEYMVKCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.